

# Isobutyryl Chloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Isobutyryl chloride*

Cat. No.: *B124287*

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For researchers, scientists, and drug development professionals, this guide provides in-depth technical information on **isobutyryl chloride**, including its chemical properties, key experimental protocols, and relevant reaction pathways.

## Core Chemical Data

**Isobutyryl chloride**, a key reagent in organic synthesis, possesses the following fundamental properties:

Property	Value	Citations
CAS Number	79-30-1	[1][2][3]
Molecular Weight	106.55 g/mol	[1][2][4]
Molecular Formula	C4H7ClO	[2][4][5]
IUPAC Name	2-methylpropanoyl chloride	[1][2][5]
Boiling Point	91-93 °C	[1][4][6]
Density	1.017 g/mL at 25 °C	[1][4][6]

## Experimental Protocols

Detailed methodologies for common reactions involving **isobutyryl chloride** are outlined below.

## Synthesis of Isobutyryl Chloride from Isobutyric Acid

This protocol details the preparation of **isobutyryl chloride** using thionyl chloride as the chlorinating agent.<sup>[1]</sup>

Materials:

- Isobutyric acid
- Thionyl chloride
- Apparatus: Three-necked flask, dropping funnel, stirrer, condenser, gas-absorption trap.

Procedure:

- Set up a 1-liter three-necked flask equipped with a 250-ml dropping funnel, a stirrer, and a condenser in a well-ventilated hood. Attach a gas-absorption trap to the top of the condenser.
- Cool the water supplied to the condenser to 0°C and place the flask in a large water bath.
- Place 542 g (4.55 moles) of thionyl chloride into the flask.
- With rapid stirring, add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel. A vigorous evolution of hydrogen chloride and sulfur dioxide will occur.
- After the addition is complete, heat the water bath to 80°C and maintain this temperature for 30 minutes, continuing to stir.
- Distill the reaction mixture through a 30-cm Vigreux column. Collect the fraction boiling between 89-93°C. This fraction is **isobutyryl chloride**.

## Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride

This procedure describes the synthesis of isobutyrophenone via Friedel-Crafts acylation.

Materials:

- Benzene
- **Isobutyryl chloride**
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Methylene chloride ( $\text{CH}_2\text{Cl}_2$ )
- Ice
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Apparatus: Round-bottomed flask, addition funnel, reflux condenser, separatory funnel.

Procedure:

- In a round-bottomed flask, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice/water bath.
- Add **isobutyryl chloride** dropwise to the stirred suspension.
- To this mixture, add a solution of benzene in methylene chloride dropwise over a period of 10 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
- Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated  $\text{HCl}$ , with stirring.
- Transfer the mixture to a separatory funnel and collect the organic layer.
- Extract the aqueous layer with methylene chloride.

- Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the drying agent by filtration and evaporate the methylene chloride to obtain the crude product.
- The product, isobutyrophenone, can be further purified by distillation.

## Acylation of Amines: Synthesis of Isobutyramide

This protocol details the reaction of **isobutyryl chloride** with ammonia to form isobutyramide. [\[1\]](#)

Materials:

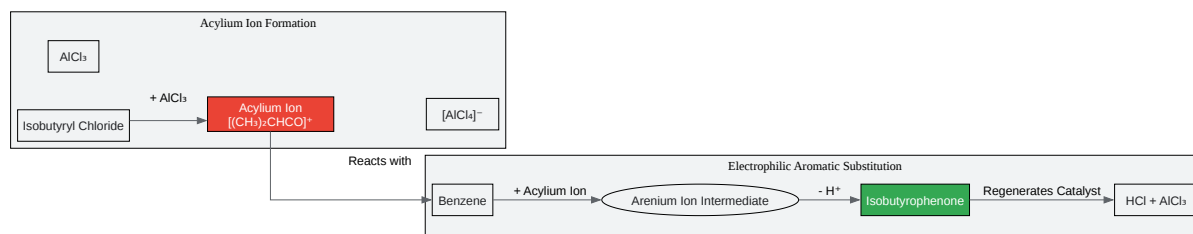
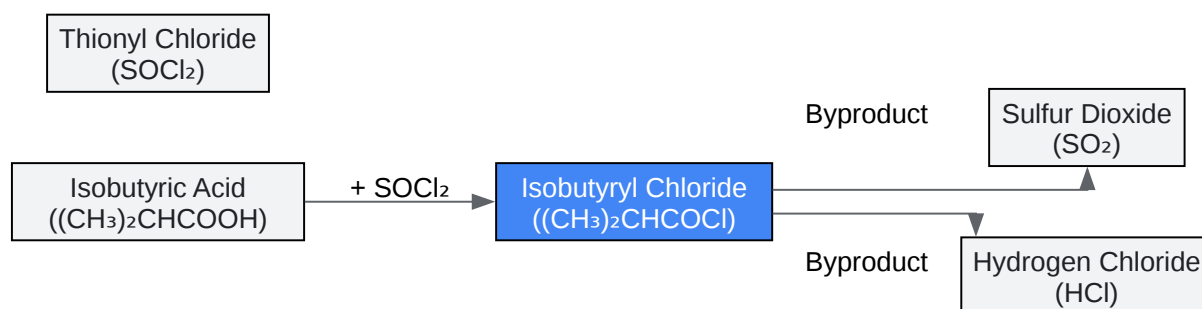
- **Isobutyryl chloride**
- Concentrated aqueous ammonia (approx. 28%)
- Apparatus: Flask, stirrer, dropping funnel, ice-salt freezing mixture.

Procedure:

- In a 3-liter flask equipped with a stirrer and a dropping funnel, place 1.25 liters of cold concentrated aqueous ammonia. Surround the flask with an ice-salt freezing mixture.
- With rapid stirring, add 318 g (3 moles) of **isobutyryl chloride** dropwise at a rate that maintains the reaction temperature below 15°C and minimizes the evolution of white fumes (ammonium chloride).
- After the addition, evaporate the reaction mixture to dryness under reduced pressure.
- The dry residue containing isobutyramide and ammonium chloride is then further purified by extraction with hot ethyl acetate.
- Crystallize the isobutyramide from the cooled ethyl acetate extracts.

## Reaction Pathway Visualization

The following diagrams illustrate key reaction pathways involving **isobutyryl chloride**.



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